
N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[331]nonane-7-carboxamide is a complex organic compound that belongs to the class of diazabicyclo[331]nonane derivatives This compound is characterized by its unique bicyclic structure, which includes multiple chlorophenyl groups and a carboxamide functional group
Vorbereitungsmethoden
The synthesis of 2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves several steps. One common method includes the condensation of 2,4,6,8-tetrakis(2-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one with N-ethylcarboxamide under specific reaction conditions. The reaction typically requires the use of a base such as sodium acetate trihydrate in a solvent mixture of ethanol and chloroform . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an analgesic due to its affinity for opioid receptors.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets. In biological systems, it binds to opioid receptors, modulating pain perception pathways. The compound’s unique structure allows it to fit into the receptor binding sites, leading to analgesic effects. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide can be compared with other diazabicyclo[3.3.1]nonane derivatives, such as:
2,4,6,8-Tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound has similar structural features but lacks the N-ethylcarboxamide group, which may affect its biological activity and chemical reactivity.
2,4,6,8-Tetrakis(2-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: The presence of fluorine atoms instead of chlorine atoms can lead to differences in electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
82058-41-1 |
|---|---|
Molekularformel |
C34H29Cl4N3O2 |
Molekulargewicht |
653.4 g/mol |
IUPAC-Name |
2,4,6,8-tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-13-5-9-17-25(21)37)27-29(19-11-3-7-15-23(19)35)40-30(20-12-4-8-16-24(20)36)28(33(27)42)32(41)22-14-6-10-18-26(22)38/h3-18,27-32,40H,2H2,1H3,(H,39,43) |
InChI-Schlüssel |
RRNXXLZNBXADPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3Cl)C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5Cl)C6=CC=CC=C6Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


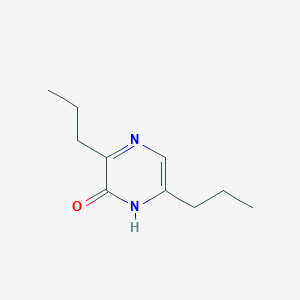
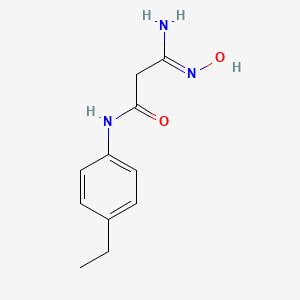
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
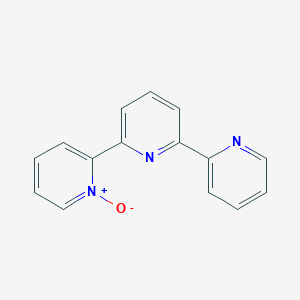

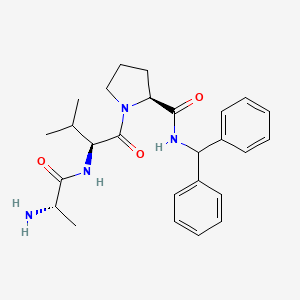
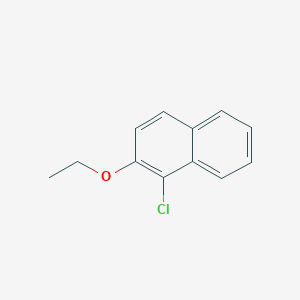
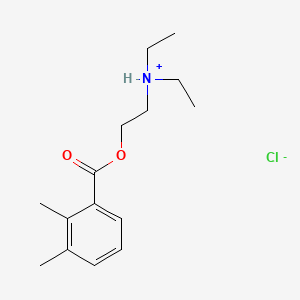
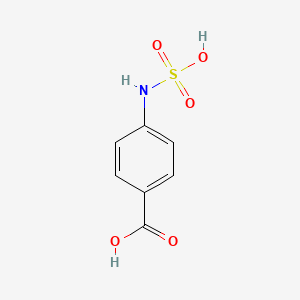
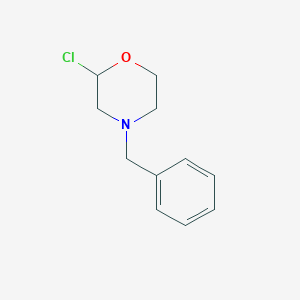
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

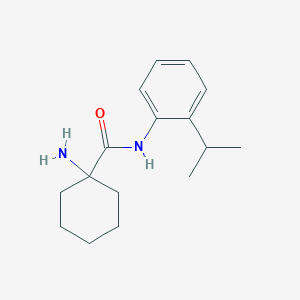
![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
